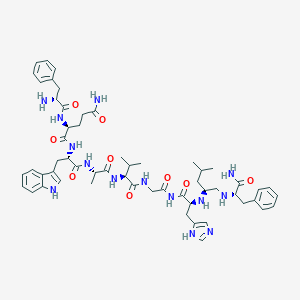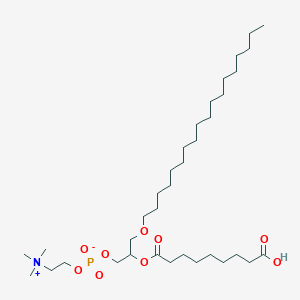![molecular formula C10H14N2O3S4 B054085 5-[[[2-(Methylsulfinyl)ethyl]amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide CAS No. 122267-01-0](/img/structure/B54085.png)
5-[[[2-(Methylsulfinyl)ethyl]amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide involves several steps. One common synthetic route includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods often involve the use of advanced techniques such as microwave irradiation and the use of specific catalysts to enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium t-butoxide, phosphorus pentasulfide, and α-thiocyanato ketones . The major products formed from these reactions are typically substituted thiophene derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) in the field of material science .
Wirkmechanismus
The mechanism of action of 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Compared to other thiophene derivatives, 5-({[2-(Methanesulfinyl)ethyl]amino}methyl)thieno[2,3-b]thiophene-2-sulfonamide is unique due to its specific substitution pattern and functional groups. Similar compounds include suprofen, which is a nonsteroidal anti-inflammatory drug, and articaine, which is used as a dental anesthetic . These compounds share the thiophene ring system but differ in their specific substituents and biological activities .
Eigenschaften
CAS-Nummer |
122267-01-0 |
|---|---|
Molekularformel |
C10H14N2O3S4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
2-[(2-methylsulfinylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S4/c1-18(13)3-2-12-6-8-4-7-5-9(19(11,14)15)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,14,15) |
InChI-Schlüssel |
ZGIWQKYVOKNSLO-UHFFFAOYSA-N |
SMILES |
CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Kanonische SMILES |
CS(=O)CCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)











